molecular formula C15H24O4 B1220116 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol CAS No. 103470-60-6

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol

Cat. No. B1220116
CAS RN: 103470-60-6
M. Wt: 268.35 g/mol
InChI Key: XHJZPJUIAUGGML-ZYIYBEKCSA-N
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Description

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol is a complex organic compound that has been the subject of scientific research. This compound is commonly referred to as MMBO. MMBO has been studied for its potential use in the development of new drugs and treatments for a variety of medical conditions. In

Mechanism of Action

The mechanism of action of MMBO is not fully understood. However, it is believed that MMBO works by inhibiting the activity of certain enzymes and proteins in the body. For example, MMBO has been shown to inhibit the activity of cholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition of cholinesterase activity is believed to be responsible for the anti-Alzheimer's effects of MMBO.
Biochemical and Physiological Effects:
MMBO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, MMBO has been shown to have anti-inflammatory effects. MMBO has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of MMBO is that it is a relatively simple compound to synthesize. Additionally, MMBO has been shown to have a high degree of stability, which makes it an ideal compound for use in lab experiments. However, one limitation of MMBO is that it is a relatively new compound, and its full range of potential applications is not yet fully understood.

Future Directions

There are many potential future directions for research on MMBO. One area of research is in the development of new anti-cancer drugs. MMBO has been shown to be effective against a variety of different types of cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, MMBO has been shown to have potential anti-inflammatory and antioxidant effects, which could make it a useful compound for the treatment of other medical conditions. Finally, further research is needed to fully understand the mechanism of action of MMBO and its full range of potential applications.

Synthesis Methods

MMBO is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the reaction of 3-methyl-2-buten-1-ol with formaldehyde to form a diol intermediate. This intermediate is then treated with sodium borohydride to reduce the aldehyde group to a primary alcohol. The resulting product is then treated with epichlorohydrin to form the oxirane ring. Finally, the oxirane ring is opened using hydrochloric acid to form the spirocyclic ring system.

Scientific Research Applications

MMBO has been studied for its potential use in the development of new drugs and treatments for a variety of medical conditions. One area of research is in the development of anti-cancer drugs. MMBO has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMBO has been studied for its potential use in the treatment of Alzheimer's disease. MMBO has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

(3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-9(2)4-5-11-14(3,19-11)13-12(17)10(16)6-7-15(13)8-18-15/h4,10-13,16-17H,5-8H2,1-3H3/t10-,11+,12+,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJZPJUIAUGGML-ZYIYBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@H](CC[C@]23CO3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908438
Record name 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol

CAS RN

103470-60-6
Record name FR 65814
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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